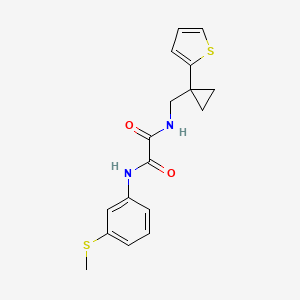![molecular formula C28H24N4O6 B2995420 N-(2H-1,3-benzodioxol-5-yl)-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide CAS No. 1215853-49-8](/img/structure/B2995420.png)
N-(2H-1,3-benzodioxol-5-yl)-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2H-1,3-benzodioxol-5-yl)-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide” is a complex organic compound that features a benzodioxole moiety, a quinazolinone core, and a cyclopropylcarbamoyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide” typically involves multi-step organic synthesis. Key steps may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Quinazolinone Core: This involves the condensation of anthranilic acid derivatives with isatoic anhydride.
Introduction of the Cyclopropylcarbamoyl Group: This step may involve the reaction of cyclopropylamine with an appropriate acyl chloride.
Final Coupling Reaction: The final step involves coupling the benzodioxole and quinazolinone intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions may target the quinazolinone core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities.
科学研究应用
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes, which can be useful in drug development.
Medicine
Pharmacological Studies: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide” would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds with a quinazolinone core, such as gefitinib and erlotinib, which are used as anticancer agents.
Benzodioxole Derivatives: Compounds like piperonyl butoxide, used as pesticide synergists.
Uniqueness
The unique combination of the benzodioxole moiety, quinazolinone core, and cyclopropylcarbamoyl group in “N-(2H-1,3-benzodioxol-5-yl)-2-(3-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide” may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
属性
IUPAC Name |
2-[4-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O6/c33-25(29-18-7-8-18)13-17-5-10-20(11-6-17)32-27(35)21-3-1-2-4-22(21)31(28(32)36)15-26(34)30-19-9-12-23-24(14-19)38-16-37-23/h1-6,9-12,14,18H,7-8,13,15-16H2,(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEZPVLBBOOMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,4,4-Trifluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide](/img/structure/B2995338.png)
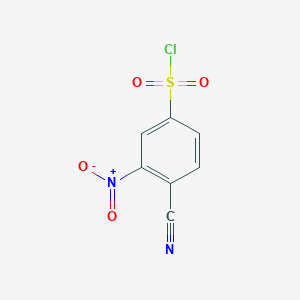
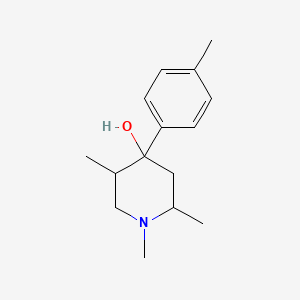
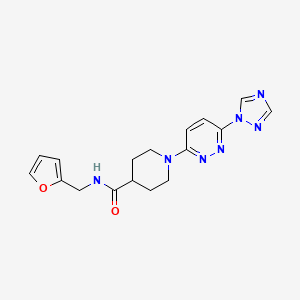
![5-Methyl-2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2995345.png)

![7-ethyl-3,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2995348.png)
![1-(2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2995350.png)
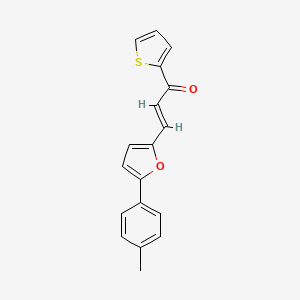
![Methyl 6-formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2995356.png)
![4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2995357.png)
![3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2995358.png)
![1-allyl-4-(1-(2-(4-(sec-butyl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2995359.png)
